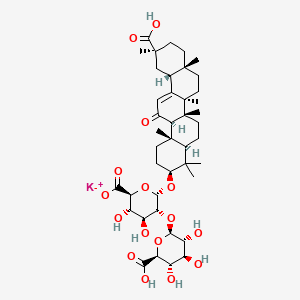

Glycyrrhizinic acid, potassium salt

Description

Biogeographical Sources and Plant Cultivation for Research Extraction

Glycyrrhizinic acid is primarily extracted from the roots and rhizomes of plants belonging to the Glycyrrhiza genus. researchgate.netnih.gov The main species utilized for this purpose are Glycyrrhiza glabra (European licorice), Glycyrrhiza uralensis (Chinese licorice), and Glycyrrhiza inflata. oup.comhst-j.org G. glabra is native to the Mediterranean region and parts of Asia, while G. uralensis is found in Central Asia, Mongolia, and China. oup.comijabbr.com G. inflata is primarily located in the Xinjiang province of China. oup.com These plants are perennial herbs that thrive in arid and semi-arid regions, often in slightly alkaline and sandy soils. researchgate.netoup.com

For research and commercial purposes, licorice is both wild-harvested and cultivated. oup.comresearchgate.net However, due to concerns about desertification from over-harvesting wild plants, cultivation has become increasingly important. oup.com China, a major producer, has seen a shift in the distribution of cultivated licorice to the northwest of the country. researchgate.net Hybridization efforts, such as crossing G. glabra and G. uralensis, have been undertaken to develop lines with desirable traits, including higher glycyrrhizin (B1671929) content. hst-j.org

Enzymatic Pathways in Glycyrrhizinic Acid Biosynthesis

The biosynthesis of glycyrrhizinic acid is a complex process involving multiple enzymatic reactions. It primarily follows the mevalonate (B85504) (MVA) pathway. researchgate.net The process can be broadly divided into the formation of the triterpenoid (B12794562) skeleton and subsequent modifications. mdpi.com

The key steps in the biosynthesis are:

Formation of β-amyrin: The pathway begins with the cyclization of 2,3-oxidosqualene (B107256) to form the pentacyclic triterpene skeleton, β-amyrin. This reaction is catalyzed by the enzyme β-amyrin synthase (bAS). researchgate.netmdpi.com

Oxidation of β-amyrin: Following its formation, β-amyrin undergoes a series of oxidative reactions. The cytochrome P450 monooxygenase CYP88D6 catalyzes the oxidation of β-amyrin at the C-11 position to produce 11-oxo-β-amyrin. researchgate.netoup.comnih.gov

Further Oxidation: Another cytochrome P450 enzyme, CYP72A154, then oxidizes the C-30 position of 11-oxo-β-amyrin to form glycyrrhetinic acid. mdpi.comoup.comnih.gov

Glycosylation: The final step involves the attachment of two glucuronic acid molecules to the C-3 hydroxyl group of glycyrrhetinic acid. This glycosylation is catalyzed by UDP-dependent glucuronosyltransferases (UGTs), leading to the formation of glycyrrhizin. oup.comresearchgate.net

Genetic Regulation of Glycyrrhizinic Acid Accumulation

The accumulation of glycyrrhizinic acid is regulated by the expression of genes encoding the enzymes in its biosynthetic pathway. nih.gov Key genes that have been identified and studied include those for squalene (B77637) synthase (SQS), β-amyrin synthase (bAS), and the cytochrome P450 enzymes CYP88D6 and CYP72A154. mdpi.com Transcription factors are also known to play a crucial role in regulating the expression of these genes, and their activity can be influenced by developmental cues and environmental stimuli. researchgate.net Research has shown that the content of glycyrrhizinic acid can fluctuate significantly among different licorice cultivars, highlighting the influence of genetic factors. nih.govcabidigitallibrary.org

Environmental Factors Influencing Biosynthesis and Content

The biosynthesis and accumulation of glycyrrhizinic acid are influenced by various environmental factors. nih.gov Studies have shown that the content of this compound can vary depending on the geographical location, climate conditions, and soil properties. researchgate.netcabidigitallibrary.org

Key environmental factors include:

Temperature: Higher temperatures have been correlated with an increased amount of glycyrrhizic acid. smujo.id

Soil Composition: The amount of glycyrrhizic acid has shown a positive correlation with soil phosphorus content and negative correlations with pH and calcium carbonate levels. smujo.id Soil water and nutrient availability are also considered to have a substantial effect on the yield and quality of cultivated licorice. researchgate.netresearchgate.net

Salt Stress: As halophytic plants, Glycyrrhiza species have adapted to saline environments, and salt stress can influence their metabolic processes, including the biosynthesis of secondary metabolites like glycyrrhizinic acid.

While environmental conditions play a role, some studies suggest that genetic factors may have a more significant impact on glycyrrhizinic acid content than environmental variables. cabidigitallibrary.org

Properties

IUPAC Name |

potassium;6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-5-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-3,4-dihydroxyoxane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H62O16.K/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLSUMFQEBHBMQB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)[O-])O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H61KO16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

861.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68039-19-0 | |

| Record name | .alpha.-D-Glucopyranosiduronic acid, (3.beta.,20.beta.)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-.beta.-D-glucopyranuronosyl-, potassium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | α-d-Glucopyranosiduronic acid, (3β,20β)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-β-d-glucopyranuronosyl-, potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Analytical Methodologies for Glycyrrhizinic Acid, Potassium Salt in Research

Chromatographic Techniques for Quantification and Purity Assessment

Chromatographic methods are fundamental in separating and quantifying Glycyrrhizinic acid, potassium salt from complex matrices. These techniques are pivotal for ensuring the purity and concentration of the compound in research settings.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely used and robust method for the quantitative analysis and purity assessment of dipotassium (B57713) glycyrrhizinate. mdpi.comresearchgate.net This technique offers excellent resolution and sensitivity for the determination of the compound.

A common approach involves using a C18 column with a mobile phase consisting of a mixture of an acidic aqueous solution and an organic solvent, such as acetonitrile (B52724). mdpi.comnih.gov For instance, a mobile phase of 0.05% phosphoric acid and acetonitrile in a 55:45 (v/v) ratio has been successfully employed. mdpi.com Detection is typically carried out at a wavelength of 250 nm or 252 nm, where glycyrrhizic acid exhibits significant UV absorbance. mdpi.comnih.gov The method's reliability is established through validation parameters including linearity, precision, and accuracy. mdpi.comnih.gov Studies have demonstrated good linearity in concentration ranges such as 12.4 to 124 μg/ml. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) are crucial for determining the method's sensitivity, with reported values being as low as 3.08 μg/ml and 10.27 μg/ml, respectively. nih.gov Furthermore, the results obtained from HPLC-UV analysis have shown consistency with those from other quantitative methods like qNMR. mdpi.com

| Parameter | Value | Reference |

|---|---|---|

| Column | C18 (250 mm × 4.6 mm, 5 μm) | mdpi.com |

| Mobile Phase | 0.05% phosphoric acid : acetonitrile (55:45, v/v) | mdpi.com |

| Flow Rate | 0.7 mL/min | mdpi.com |

| Detection Wavelength | 250 nm | mdpi.com |

| Linearity Range | 12.4 - 124 µg/mL | nih.gov |

| LOD | 3.08 µg/mL | nih.gov |

| LOQ | 10.27 µg/mL | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) Coupled with Mass Spectrometry (MS/MS, qTOF-MS/MS)

For enhanced sensitivity and selectivity, Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) or quadrupole time-of-flight mass spectrometry (qTOF-MS/MS) is employed. mdpi.comnih.gov This powerful combination allows for the precise quantification of this compound, even in complex biological matrices like plasma. mdpi.comnih.gov

The UPLC system, with its smaller particle size columns (e.g., 1.7 µm), provides faster analysis times and improved resolution compared to conventional HPLC. mdpi.com A typical mobile phase for UPLC-MS/MS analysis consists of a gradient of acetonitrile and water containing a small amount of formic acid to facilitate ionization. mdpi.comnih.gov Detection is performed using a triple-quadrupole or qTOF mass spectrometer in multiple reaction monitoring (MRM) mode, which offers high specificity by monitoring a specific precursor-to-product ion transition. nih.gov For glycyrrhizic acid, the transition m/z 821.606 → 351.062 is often used. nih.gov This method has been successfully applied to pharmacokinetic studies, demonstrating good linearity, precision (intra- and inter-day variations within 12%), and accuracy. mdpi.com

| Parameter | Value | Reference |

|---|---|---|

| Column | ACQUITY UPLC BEH C18 (1.7 μm, 50 × 2.1 mm) | mdpi.com |

| Mobile Phase | Acetonitrile and 0.1% formic acid in water (gradient) | mdpi.com |

| Flow Rate | 0.3 mL/min | mdpi.com |

| Ionization Mode | Electrospray Ionization (ESI), positive and negative | mdpi.com |

| MRM Transition (Glycyrrhizic Acid) | m/z 821.606 → 351.062 | nih.gov |

| Intra-day Precision (%RSD) | <12% | mdpi.com |

| Inter-day Precision (%RSD) | <12% | mdpi.com |

Thin-Layer Chromatography (TLC) for Research Screening

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the preliminary screening and identification of Glycyrrhizinic acid in research settings, particularly in extracts from natural sources like licorice root. isciii.estandfonline.com

In TLC, a sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase. A commonly used developing solvent system for glycyrrhizic acid is a mixture of butyl alcohol, water, and glacial acetic acid in a 7:2:1 ratio. isciii.es After development, the separated compounds are visualized, often under UV light at 254 nm. tandfonline.com The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is used for identification. For glycyrrhizin (B1671929), an Rf value of approximately 0.36 has been reported using a mobile phase of n-butanol:water:acetic acid (7:2:1, v/v/v). tandfonline.com While not as quantitative as HPLC or UPLC, TLC is an invaluable tool for initial qualitative assessment.

| Parameter | Value | Reference |

|---|---|---|

| Stationary Phase | Silica gel | isciii.es |

| Developing Solvent System | Butyl alcohol : water : glacial acetic acid (7:2:1) | isciii.es |

| Visualization | UV light (254 nm) | tandfonline.com |

| Reported Rf Value (Glycyrrhizin) | 0.36 | tandfonline.com |

Spectroscopic Approaches for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and for its quantification, often providing complementary information to chromatographic methods.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary method for the purity assessment of dipotassium glycyrrhizinate. mdpi.comnih.gov Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte itself for quantification. mdpi.com Instead, a certified internal standard (IS) of known purity is used.

For the qNMR analysis of dipotassium glycyrrhizinate, deuterium (B1214612) oxide (D₂O) is typically used as the solvent. mdpi.comnih.gov Internal standards such as potassium hydrogen phthalate (B1215562) (KHP) or fumaric acid have been successfully employed. mdpi.comnih.gov The quantification is based on the direct proportionality between the integrated area of a specific resonance signal and the number of nuclei contributing to that signal. The purity of the dipotassium glycyrrhizinate can be accurately determined by comparing the integral of a characteristic proton signal of the analyte with that of the internal standard. For KHP, the aromatic proton signals between δ 7.47–7.60 ppm are often used for quantification. nih.gov The results from qNMR have shown excellent agreement with those obtained by HPLC-UV, validating its accuracy and reliability for purity assessment. mdpi.com

| Parameter | Value | Reference |

|---|---|---|

| Solvent | Deuterium oxide (D₂O) | mdpi.comnih.gov |

| Internal Standards | Potassium hydrogen phthalate (KHP), Fumaric acid | mdpi.comnih.gov |

| KHP Quantitative Signal | δ 7.47–7.49 ppm (2H, m) and δ 7.58–7.60 ppm (2H, m) | nih.gov |

| Validation | Consistent with HPLC-UV results | mdpi.com |

Infrared (IR) Spectroscopy in Derivative Characterization

Infrared (IR) spectroscopy is a valuable tool for the structural characterization of Glycyrrhizinic acid and its derivatives, including the potassium salt. researchgate.netjnsbm.org By analyzing the absorption of infrared radiation at different frequencies, IR spectroscopy provides information about the functional groups present in a molecule.

The IR spectrum of glycyrrhizic acid exhibits characteristic absorption bands. For instance, a broad peak around 3438 cm⁻¹ is attributed to the stretching vibration of the acidic -OH of the carboxylic group. researchgate.net The stretching vibration of =C-H bonds can be observed around 2926 cm⁻¹. researchgate.net A strong peak around 1655-1663 cm⁻¹ corresponds to the C=O stretching of the carbonyl group. researchgate.netjnsbm.org When glycyrrhizic acid forms a complex or a salt, shifts in these absorption peaks can be observed, providing evidence of the interaction or derivatization. For example, in a complex with another molecule, shifts in the C=O and -COOH absorption peaks have been noted. jnsbm.org This makes IR spectroscopy a useful technique for confirming the formation of derivatives of glycyrrhizic acid.

| Functional Group | Characteristic Absorption Band (cm⁻¹) | Reference |

|---|---|---|

| Acidic -OH (stretching) | ~3438 | researchgate.net |

| =C-H (stretching) | ~2926 | researchgate.net |

| C=O (carbonyl) | ~1655-1663 | researchgate.netjnsbm.org |

| -COOH | Shift upon derivatization | jnsbm.org |

Extraction and Purification Methods for Research Grade Material

The isolation of high-purity this compound for research purposes necessitates meticulous extraction and purification protocols. The process begins with the extraction of crude glycyrrhizic acid from its primary natural source, the roots of the licorice plant (Glycyrrhiza species), followed by sophisticated purification steps to isolate the specific potassium salt.

Optimization of Solvent Extraction Protocols

The initial and one of the most critical stages in obtaining glycyrrhizinic acid is solvent extraction from the licorice root. The efficiency of this process is highly dependent on the choice of solvent and the optimization of various physical and chemical parameters. Research has demonstrated that polar solvents are generally effective due to the chemical structure of glycyrrhizic acid. greenskybio.com

Commonly investigated solvents include water, methanol, ethanol (B145695), and acetone, often used in aqueous mixtures. nih.govresearchgate.net Water is a preferred solvent for its environmental compatibility and its ability to dissolve glycyrrhizic acid, which exists as a salt of potassium or calcium in the plant. um.ac.irscispace.com Studies have shown that mixtures of ethanol and water can be particularly effective. For instance, an optimal extraction was achieved using an ethanol/water mixture (30:70, v/v) at 50°C for 60 minutes, yielding 2.39 mg/g of glycyrrhizic acid with a recovery of 89.7%. nih.govresearchgate.net

The optimization of extraction parameters is crucial for maximizing the yield and purity of the extract. Key variables that are frequently studied include:

Temperature: Increasing the temperature generally enhances the solubility and diffusion rates, leading to higher extraction yields, up to an optimal point. One study found that extracted amounts increased significantly as the temperature rose from 20°C to 50°C, after which the yield plateaued. nih.gov

Time: The duration of the extraction must be sufficient to allow the solvent to penetrate the plant matrix and dissolve the target compound.

pH: The pH of the extraction medium can significantly influence the solubility of glycyrrhizic acid. An alkaline pH is often favored to enhance the solubility of the acidic glycoside. ijcce.ac.ir

Solvent-to-Solid Ratio: A higher ratio of solvent to raw material can improve extraction efficiency, although an excessively high ratio may lead to unnecessary solvent waste and increased downstream processing costs. ijcce.ac.ir

Response Surface Methodology (RSM) has been employed to statistically model and optimize these parameters. One such study identified optimal conditions at an extraction time of 10.12 hours, a feed-to-solvent ratio of 10.71 g/ml, a pH of 9.8, and a temperature of 119.7°C. scispace.comijcce.ac.ir Another innovative approach involves the use of deep eutectic solvents (DES), which have shown high efficiency. A system of 1,3-butanediol/choline chloride (4:1 molar ratio) with 30% water content was found to be optimal. nih.gov

| Parameter | Optimized Value/Condition | Solvent System | Reported Yield/Recovery | Source(s) |

| Solvent Composition | Ethanol/Water (30:70, v/v) | Ethanol/Water | 89.7% Recovery | nih.gov, researchgate.net |

| Temperature | 50°C | Ethanol/Water (30:70, v/v) | - | nih.gov |

| Extraction Time | 60 minutes | Ethanol/Water (30:70, v/v) | - | nih.gov, researchgate.net |

| pH | 9.8 | Water | - | ijcce.ac.ir, scispace.com |

| Feed-to-Solvent Ratio | 10.71 g/mL | Water | - | ijcce.ac.ir, scispace.com |

| Novel Solvent | 1,3-butanediol/Choline Chloride (4:1) | Deep Eutectic Solvent | - | nih.gov |

Advanced Purification Techniques (e.g., Crystallization, pH-controlled extraction)

Following initial solvent extraction, the crude extract contains numerous impurities, including other saponins (B1172615), flavonoids, and polysaccharides. greenskybio.com Achieving research-grade purity for this compound requires advanced purification techniques, primarily centered around pH-controlled precipitation and subsequent crystallization.

pH-Controlled Extraction and Precipitation: A widely used and effective method for purifying glycyrrhizic acid from the crude aqueous extract is acid precipitation. scispace.comresearchgate.net This technique leverages the low solubility of glycyrrhizic acid in its molecular (non-ionized) form at an acidic pH.

The process typically involves:

Filtering the initial crude extract to remove solid plant debris.

Acidifying the filtrate by adding a strong acid, such as sulfuric acid or hydrochloric acid, until the pH of the solution reaches approximately 2-3. scispace.comresearchgate.net

At this low pH, glycyrrhizic acid precipitates out of the solution as a solid.

The precipitate is then separated from the supernatant, which contains the majority of the water-soluble impurities, via centrifugation or filtration. scispace.compatsnap.com

Crystallization of Potassium Salt: The precipitated glycyrrhizic acid is then converted to its potassium salt and purified further through crystallization. This process not only isolates the desired salt but also significantly enhances its purity.

A common procedure is as follows:

The crude glycyrrhizic acid precipitate is dissolved in an appropriate solvent, such as 95% ethanol. patsnap.com

A solution of potassium hydroxide (B78521) in ethanol (alcoholic potash) is added to the mixture, which raises the pH to the alkaline range (e.g., 8.0-8.5). patsnap.comgoogle.com This neutralizes the acidic carboxyl groups of glycyrrhizic acid, leading to the formation and precipitation of tripotassium glycyrrhizinate.

The precipitated potassium salt is collected by filtration. patsnap.com

For final purification and to obtain the monopotassium salt, the tripotassium salt is dissolved in heated (e.g., 60°C) glacial acetic acid. patsnap.comgoogle.com

Upon cooling, monopotassium glycyrrhizinate crystallizes out of the solution due to its lower solubility in this medium. google.com

The final crystals are washed with solvents like glacial acetic acid and absolute ethanol to remove any residual impurities and then dried. patsnap.com

This multi-step process combining pH-controlled precipitation and selective crystallization is highly effective. Research has shown that further purification of glycyrrhizic acid through its potassium salts can elevate the purity to 96% or higher. researchgate.net In some protocols, this is combined with chromatographic methods, such as macroporous resin adsorption, prior to the final crystallization to achieve even greater purity. spkx.net.cngoogle.com

Chemical Synthesis and Derivatization Strategies for Glycyrrhizinic Acid, Potassium Salt

Synthesis of Glycyrrhizinic Acid from Related Glycyrrhizin (B1671929) Salts

Glycyrrhizinic acid, a prominent bioactive constituent of licorice root, is often sourced from its naturally occurring salts. researchgate.netnih.gov A common precursor for obtaining pure glycyrrhizinic acid is Glycyrram, the monoammonium salt of glycyrrhizinic acid. researchgate.net The synthesis process involves the purification of the commercial salt, which can be achieved through recrystallization from acetic acid and ethanol (B145695). researchgate.net Following purification, the glycoside is converted into its tripotassium salt. researchgate.net The final step to yield glycyrrhizinic acid is the acidification of this tripotassium salt solution, typically using an aqueous solution of sulfuric acid. researchgate.net

Another approach involves extracting glycyrrhizinic acid from licorice root extract. ijcsrr.org This method utilizes an extraction with an ammonium (B1175870) hydroxide (B78521) solution, followed by acid precipitation with a concentrated sulfuric acid solution. ijcsrr.org Further purification can be achieved by recirculation in an acetone-sulfuric acid solution, precipitation of the ammonium salt of glycyrrhizic acid, and subsequent crystallization in glacial acetic acid. ijcsrr.org

Synthetic Modifications of the Glycyrrhizinic Acid Skeleton

The glycyrrhizinic acid molecule presents several sites amenable to chemical modification, allowing for the synthesis of a diverse array of derivatives with potentially enhanced biological activities. nih.govmdpi.com The primary locations for these modifications are the hydroxyl group at the C-3 position, the carbonyl group at the C-11 position, and the carboxyl groups at the C-29 position. nih.govmdpi.com

Modification at C-3, C-11, and C-29 Positions

Modifications at the C-3 hydroxyl group are common and can significantly alter the polarity and, consequently, the biological effectiveness of the resulting derivatives. nih.gov For instance, the hydroxyl group can be transformed into an oxime, acyloxyimino, or alkoxyimino group. nih.gov Additionally, the C-3 hydroxyl and C-30 carboxyl groups can be simultaneously modified to create new derivatives with potential antitumor activities. mdpi.com

The C-11 carbonyl group is another key site for structural alterations. mdpi.comresearchgate.net Its presence is believed by some researchers to be crucial for the apoptotic activity of certain glycyrrhetinic acid derivatives. mdpi.com

Esterification at the C-29 carboxyl groups is also a widely employed strategy. nih.gov This can be achieved using various reagents and methods, including the use of dicyclohexylcarbodiimide (B1669883) (DCC), N-hydroxybenzotriazole (HOBt), and diisopropylethylamine (DIPEA). nih.gov

Preparation of Chalcones and Other Novel Derivatives

Chalcones, characterized by a 1,3-diphenyl-2-propene-1-one framework, are a class of compounds that can be synthesized from glycyrrhizinic acid precursors. chemrevlett.com The classical method for chalcone (B49325) synthesis is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an appropriate aromatic ketone with a benzaldehyde. chemrevlett.comjetir.org Various bases, such as sodium hydroxide, and solvents like ethanol are commonly used in this reaction. chemrevlett.comnih.gov Alternative methods include microwave and ultrasound irradiation to facilitate the condensation. chemrevlett.com

Synthesis of Nicotinate Derivatives

Nicotinate derivatives of glycyrrhizinic acid have been synthesized through the acylation of glycyrrhizinic acid with nicotinic acid. mdpi.comresearchgate.net This process typically results in a multi-component mixture containing mono-, di-, tri-, and tetranicotinates of glycyrrhizinic acid. mdpi.comresearchgate.net While this method does not allow for the selective production of individual compounds, the resulting mixture, sometimes referred to as Glycyvir, may offer a "combination therapy" effect. mdpi.com

Incorporation of Peptides and Other Functional Groups

The incorporation of amino acids and peptides into the glycyrrhizinic acid structure has been explored to create novel glycopeptides with enhanced biological properties. nih.govnih.govresearchgate.net The synthesis of these conjugates often involves the activation of the carboxyl groups of glycyrrhizinic acid. nih.govresearchgate.net Common methods for this activation include the use of N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide (DCC) or N-hydroxybenzotriazole with DCC. nih.govresearchgate.net This allows for the condensation reaction with amino acid esters. nih.govresearchgate.net For example, tert-butyl esters of amino acids or benzyl (B1604629) esters of dipeptides have been successfully conjugated to glycyrrhizinic acid. researchgate.net The resulting glycopeptides can exhibit a range of biological activities. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies in Preclinical Models

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. collaborativedrug.com For glycyrrhizinic acid and its derivatives, SAR studies have provided valuable insights into the structural features required for various pharmacological effects. nih.govnih.govfrontiersin.org

The principle of SAR lies in the correlation between a compound's molecular structure and its observed biological effects. collaborativedrug.com By systematically modifying the structure of glycyrrhizinic acid and evaluating the activity of the resulting derivatives, researchers can identify key pharmacophores and functional groups responsible for specific activities. collaborativedrug.comnih.gov

For instance, modifications at the C-3 and C-30 positions of the glycyrrhetinic acid backbone have been shown to be critical for altering the compound's activity. frontiersin.org The introduction of different functional groups at these positions can modulate properties such as anti-inflammatory, antiviral, and antitumor activities. researchgate.netnih.gov Computational methods, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, can be employed to further elucidate these relationships and guide the design of new, more potent derivatives. rsc.org

Table of Compound Properties:

| Compound Name | Modification Site(s) | Key Research Finding |

| Glycyrrhizinic acid | - | Active component of licorice root with a broad spectrum of pharmacological properties. researchgate.net |

| Glycyrram | Monoammonium salt | A common precursor for the synthesis of pure glycyrrhizinic acid. researchgate.net |

| Tripotassium salt of glycyrrhizinic acid | - | An intermediate in the synthesis of glycyrrhizinic acid from Glycyrram. researchgate.net |

| Glycyvir | Nicotinate derivatives | A multi-component mixture of glycyrrhizinic acid nicotinates with antiviral activity. mdpi.comresearchgate.net |

| Glycopeptide derivatives | Carboxyl groups | Synthesized by conjugating amino acids or peptides, some exhibit immunostimulating activity. nih.govresearchgate.net |

Correlation of Structural Changes with Molecular Interactions

The relationship between the structure of glycyrrhizinic acid derivatives and their biological activity is a subject of extensive research. benthamdirect.comnih.gov Modifications to the parent molecule can significantly alter how it interacts with biological targets such as enzymes and cellular receptors, leading to changes in its pharmacological profile.

Key molecular interactions influenced by structural changes include:

Enzyme Inhibition: A primary mechanism of action for glycyrrhetinic acid is the inhibition of the 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) enzyme, which is involved in cortisol metabolism. nih.gov Structural modifications can fine-tune this inhibitory activity.

DNA/RNA Binding: Both glycyrrhizin (GL) and its aglycone, glycyrrhetinic acid (GA), have been shown to interact with DNA and RNA. Spectroscopic studies indicate that these molecules bind to the major and minor grooves of DNA, as well as the backbone phosphate (B84403) groups. nih.govresearchgate.net The binding affinity is slightly higher for glycyrrhizin than for glycyrrhetinic acid, suggesting the sugar moiety plays a role in the interaction. nih.gov

Receptor Modulation: Modifications can influence how the molecule interacts with various cellular receptors, such as those involved in inflammatory pathways. For instance, 18α-Glycyrrhetinic acid has been found to inhibit NF-κB DNA-binding activity, a key factor in inflammation and cell survival. medchemexpress.com

Specific derivatization strategies have yielded compounds with altered or enhanced activities:

Modifications at C-3 and C-30: These two positions are critical for chemical modification. nih.govresearchgate.net For example, creating amide linkages at the C-30 position has been explored. A series of derivatives incorporating substituted piperazine (B1678402) amide fragments at this site were synthesized and evaluated for anticancer activity. researchgate.net

Introduction of Heterocycles: The introduction of different heterocyclic rings conjugated with α,β-unsaturated ketones into the A ring of 18β-GA has been shown to increase the induction of apoptosis, highlighting a strategy to develop potent anticancer analogues. nih.gov

Glycopeptide Synthesis: Triterpene glycopeptides, synthesized by linking amino acid esters to the glycyrrhizic acid molecule, have been investigated as potential immunomodulators and HIV inhibitors. nih.gov

Table 1: Correlation of Structural Modifications with Molecular and Biological Effects

| Modification Site/Strategy | Structural Change | Resulting Molecular Interaction/Biological Activity | Reference |

|---|---|---|---|

| Ring A | Introduction of heterocycles conjugated with α,β-unsaturated ketones. | Increased induction of apoptosis. | nih.gov |

| C-3 and C-28 Positions (18α-GA) | General modification. | Increased in vitro antitumor activity. | nih.gov |

| Carboxyl and Hydroxyl Groups | Synthesis of glycopeptides by linking amino acid esters. | Potent HIV-1 and HIV-2 inhibitors in vitro; potential immunomodulators. | nih.gov |

| General Structure | Metabolite (Glycyrrhetinic Acid) | Inhibition of 11β-hydroxysteroid dehydrogenase 2 (11β-HSD2). | nih.gov |

| General Structure | Glycyrrhizin and Glycyrrhetinic Acid | Binds to major/minor grooves and phosphate backbone of DNA. | nih.gov |

Impact of Stereoisomerism on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms, plays a critical role in the biological activity of many compounds, and glycyrrhetinic acid is no exception. solubilityofthings.commdpi.com Glycyrrhetinic acid exists as two primary stereoisomers: 18α-glycyrrhetinic acid (18α-GA) and 18β-glycyrrhetinic acid (18β-GA). nih.govnih.gov The naturally occurring and more abundant form is 18β-GA, which can be isomerized to the 18α form under certain conditions. nih.govresearchgate.net

Research has demonstrated significant differences in the pharmacological activities of these two isomers:

Anti-inflammatory Activity: Comparative studies have shown that 18α-GA possesses more potent anti-inflammatory activity than its 18β counterpart in carrageenan-induced edema models in mice. nih.gov This difference is attributed to their distinct stereochemical structures, specifically the D/E trans conformation in 18α-GA. nih.gov

Mechanism of Action: The nature of their anti-inflammatory action also differs. In studies with adrenalectomized rats, 18α-GA maintained its antigranulomatous effects, similar to a glucocorticoid. In contrast, 18β-GA, which was active in normal rats, showed no activity in the adrenalectomized animals. nih.gov This suggests that the 18α isomer has a direct glucocorticoid-like action, while the 18β isomer's effect may be more indirect.

The profound impact of stereoisomerism highlights that the specific spatial arrangement of the molecule is a key determinant of its interaction with biological systems, influencing both potency and mechanism of action. biomedgrid.com

Table 2: Comparison of 18α-GA and 18β-GA Stereoisomers

| Property | 18α-Glycyrrhetinic Acid (18α-GA) | 18β-Glycyrrhetinic Acid (18β-GA) | Reference |

|---|---|---|---|

| Natural Abundance | Minor component. | Major, naturally occurring isomer. | nih.govnih.gov |

| Anti-inflammatory Potency | More active. | Less active. | nih.gov |

| Mechanism in Adrenalectomized Rats | Maintains anti-granulomatous action (direct glucocorticoid-like effect). | Loses activity, suggesting an indirect mechanism. | nih.gov |

| Key Structural Feature | D/E trans conformation. | D/E cis conformation. | nih.gov |

| Inhibition of Steroid 5β-reduction | Inhibits the reduction of cortisol and testosterone. | Inhibits the reduction of cortisol and testosterone. | nih.gov |

Mechanistic Investigations of Glycyrrhizinic Acid, Potassium Salt at Molecular and Cellular Levels

Interactions with Signaling Pathways

Glycyrrhizinic acid, potassium salt, also known as dipotassium (B57713) glycyrrhizinate, exerts its biological effects by modulating a complex network of intracellular signaling pathways. These interactions are central to its observed anti-inflammatory, anti-tumor, and other pharmacological properties. This section details the compound's influence on key signaling cascades at the molecular and cellular levels.

Modulation of NF-κB Pathway Activation

Dipotassium glycyrrhizinate has been shown to suppress the nuclear factor kappa-B (NF-κB) signaling pathway, a critical regulator of inflammation, immunity, and cell survival. nih.govnih.gov In glioblastoma (GBM) cell lines, the compound's anti-tumor effects are linked to the suppression of the NF-κB pathway. This suppression is mediated, in part, by the upregulation of specific microRNAs, namely miR-16 and miR-146a, which in turn target and decrease the mRNA levels of IRAK2 and TRAF6, respectively. nih.gov IRAK2 and TRAF6 are key upstream signaling molecules that contribute to NF-κB activation. nih.gov Further studies have shown that dipotassium glycyrrhizinate can upregulate other microRNAs, such as miR-4443 and miR-3620, which post-transcriptionally inhibit the NF-κB pathway by modulating CD209 and TNC, leading to reduced MMP-9 expression and decreased cell migration. researchgate.net The inhibitory effect on NF-κB also results in the downregulation of pro-inflammatory cytokines. nih.govmdpi.com

In different cellular contexts, such as renal cells, glycyrrhizin (B1671929), a related compound, has been shown to suppress the NF-κB pathway by inhibiting toll-like receptor 4 (TLR4). mdpi.comencyclopedia.pub It also prevents the degradation of the inhibitor of NF-κBα (IκBα) and the subsequent nuclear translocation of the p65 subunit of NF-κB. tandfonline.com This comprehensive modulation of the NF-κB pathway underscores a primary mechanism by which this compound exerts its anti-inflammatory effects.

Regulation of MAPK Signaling Cascades (e.g., JNK, p38, ERK)

The mitogen-activated protein kinase (MAPK) signaling cascades, including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK), are crucial in mediating cellular responses to a variety of external stimuli. Research indicates that glycyrrhizinic acid and its derivatives can modulate these pathways. For instance, glycyrrhizin has been observed to decrease the expression of inflammatory mediators by modulating the p38-MAPK and JNK signaling pathways in brain vascular cells. mdpi.comencyclopedia.pub It also prevents oxidative stress and apoptosis by inhibiting the p38-MAPK, p-JNK, and NF-κB signaling pathways in lung cells. mdpi.comusf.edu.br

In contrast, some studies suggest that the activation of the ERK pathway is essential for the neuroprotective effects of glycyrrhizic acid against glutamate-induced toxicity. phcogrev.com Furthermore, in the context of wound healing, dipotassium glycyrrhizinate has been shown to reduce renal inflammatory processes through the inhibition of the MAPK pathway. nih.gov The compound's ability to differentially regulate MAPK signaling components highlights the context-dependent nature of its molecular interactions.

Impact on STAT3 Phosphorylation and Activity

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a significant role in cell growth, differentiation, and survival. Evidence suggests that glycyrrhizinic acid and its derivatives can influence STAT3 activity. In some contexts, glycyrrhizin has been shown to depress STAT3 expression and inhibit its binding activity. nih.gov This inhibition of STAT3 phosphorylation can block pathways that favor cell survival and proliferation. science.gov

Inhibition of HMGB1-TLR4 Pathway

High Mobility Group Box 1 (HMGB1) is a protein that, when released from cells, acts as a potent pro-inflammatory cytokine by binding to receptors such as Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE). nih.govscispace.com This interaction activates downstream signaling, including the NF-κB pathway, leading to the production of inflammatory mediators. nih.govscispace.com

Dipotassium glycyrrhizinate has been found to directly bind to HMGB1, preventing its interaction with TLR4 and RAGE. mdpi.comscispace.com This action effectively suppresses the HMGB1-TLR4 signaling axis. mdpi.comscispace.com By inhibiting this pathway, dipotassium glycyrrhizinate reduces the release of pro-inflammatory cytokines and mitigates the inflammatory response. mdpi.comscispace.com In vivo studies have confirmed that dipotassium glycyrrhizinate can decrease the severity of colitis by downregulating HMGB1 receptors, RAGE, and TLR4. mdpi.com Glycyrrhizin has also been shown to protect against ischemia-reperfusion injury in the brain through the HMGB1-TLR4-IL-17A signaling pathway. phcogrev.comnih.gov

Effects on Cytokine and Chemokine Production (e.g., TNF-α, IL-1β, IL-6, MIP-1, RANTES)

A significant outcome of the modulation of the aforementioned signaling pathways by this compound is the altered production of cytokines and chemokines. The compound has been consistently shown to reduce the expression and release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.govmdpi.commedchemexpress.com This reduction is a direct consequence of the inhibition of pathways like NF-κB and MAPK. nih.govmdpi.com

In vitro assays have demonstrated that dipotassium glycyrrhizinate significantly reduces the release of TNF-α, IL-1β, and IL-6. mdpi.com In vivo models of colitis and renal inflammation have corroborated these findings, showing a downregulation of these pro-inflammatory cytokines following treatment. nih.govmdpi.com The compound's ability to suppress these key inflammatory mediators is a cornerstone of its anti-inflammatory properties. While the primary effect is the reduction of pro-inflammatory cytokines, the impact on chemokines like Macrophage Inflammatory Protein-1 (MIP-1) and Regulated on Activation, Normal T cell Expressed and Secreted (RANTES) is also an area of investigation, with some evidence suggesting a modulatory role. researchgate.net

Enzymatic and Receptor Interactions

This compound, and its related compounds interact with various enzymes and receptors, contributing to their pharmacological effects. A primary and well-documented interaction is the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). patsnap.comnih.gov This enzyme is responsible for the conversion of active cortisol to its inactive form, cortisone (B1669442). patsnap.com By inhibiting 11β-HSD2, glycyrrhizinic acid effectively increases the local concentration of cortisol, which then binds to glucocorticoid receptors, leading to the suppression of pro-inflammatory responses. patsnap.com

Another key enzymatic interaction is the inhibition of hyaluronidase (B3051955). ci.guidemdpi.com Hyaluronidase is an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix. ci.guide Its inhibition by dipotassium glycyrrhizinate helps to maintain the integrity of the connective tissue and reduces the permeability of blood vessels during inflammation. ci.guide This action also contributes to its anti-allergic effects by preventing the release of histamine (B1213489) from mast cells. ci.guide Clinical tests have suggested that its inhibitory effect on hyaluronidase is significantly stronger than that of indomethacin (B1671933) and sodium cromoglicate. ci.guide

Dipotassium glycyrrhizinate has also been reported to inhibit phospholipase A2 (PLA2), an enzyme involved in the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. researchgate.netpatsnap.com This inhibition further contributes to its anti-inflammatory properties. researchgate.netpatsnap.com

In addition to enzymatic inhibition, glycyrrhizinic acid and its derivatives can interact with various cellular receptors. As mentioned previously, glycyrrhizin binds to HMGB1, preventing its interaction with its receptors, TLR4 and RAGE. mdpi.comnih.govscispace.com There is also evidence suggesting interactions with other receptors involved in immune modulation. patsnap.com

The table below summarizes the key enzymatic and receptor interactions of this compound.

| Enzyme/Receptor | Interaction | Consequence |

| 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) | Inhibition | Increased local cortisol levels, leading to anti-inflammatory effects. patsnap.comnih.gov |

| Hyaluronidase | Inhibition | Maintenance of extracellular matrix integrity, reduced inflammation and allergic responses. ci.guidemdpi.com |

| Phospholipase A2 (PLA2) | Inhibition | Decreased production of prostaglandins and leukotrienes, reducing inflammation. researchgate.netpatsnap.com |

| High Mobility Group Box 1 (HMGB1) | Binding | Prevention of HMGB1 interaction with TLR4 and RAGE, suppressing inflammatory signaling. mdpi.comnih.govscispace.com |

| Glucocorticoid Receptors | Indirect Activation | Increased cortisol availability leads to receptor binding and anti-inflammatory gene expression. patsnap.com |

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2)

Glycyrrhizinic acid and its primary active metabolite, glycyrrhetinic acid (GA), are potent inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). mdpi.comresearchgate.netnih.gov This enzyme is crucial for converting active cortisol into its inactive form, cortisone, particularly in mineralocorticoid-responsive tissues like the kidneys. researchgate.netresearchgate.net

The primary mechanism of action is competitive inhibition, where GA blocks the active site of 11β-HSD2. nih.gov This inhibition prevents the breakdown of cortisol, leading to elevated local concentrations of the hormone. mdpi.com As cortisol has a high affinity for the mineralocorticoid receptor, its increased availability results in overstimulation of this receptor, mimicking the effects of excess aldosterone. researchgate.net This leads to increased sodium reabsorption and potassium excretion by the kidneys. mdpi.commdpi.com

In addition to competitive inhibition, studies in rats have shown that chronic administration of high doses of glycyrrhizic acid can also suppress the expression of 11β-HSD2 at both the mRNA and protein levels, suggesting a longer-term regulatory effect beyond simple enzyme kinetics. nih.gov A clinical study in anuric patients demonstrated that inhibiting extrarenal 11β-HSD with GA led to a significant decline in plasma potassium concentrations, confirming that this enzymatic interaction has systemic effects on electrolyte balance. mdpi.com

Modulation of Cytochrome P450 (CYP) Activities (e.g., CYP3A1, CYP3A4)

The interaction of glycyrrhizinic acid and its metabolite, glycyrrhetinic acid, with cytochrome P450 (CYP) enzymes is complex, involving both induction and inhibition depending on the specific enzyme and experimental context. researchgate.net

CYP3A4: Research indicates that glycyrrhetinic acid, not glycyrrhizin itself, can activate the promoter of the CYP3A4 gene. nih.gov This activation is mediated through the constitutive androstane (B1237026) receptor (CAR) and the pregnane (B1235032) X receptor (PXR) pathways. nih.gov In contrast, some clinical data suggests that administration of glycyrrhizin results in a modest induction of CYP3A4 activity. nih.gov Conversely, other preclinical studies have reported that glycyrrhetinic acid acts as a potent inhibitor of CYP3A4 in vitro.

CYP3A1: In studies using rat hepatocyte sandwich cultures, 18α-glycyrrhizic acid was found to decrease both the activity and mRNA expression of CYP3A1 in a concentration-dependent manner. Similarly, 18β-glycyrrhetinic acid was shown to inhibit CYP3A activity in rat liver microsomes through a mixed inhibition mechanism.

These findings highlight the dual nature of these compounds, which can act as either inducers or inhibitors of key metabolic enzymes. This modulation may be influenced by the specific form of the compound (the glycoside glycyrrhizin vs. its aglycone metabolite glycyrrhetinic acid), the specific CYP isoform, and the biological system being studied. researchgate.netnih.gov

Interactions with Other Metabolic Enzymes (e.g., GST, CYP1A1)

Glutathione (B108866) S-Transferase (GST): Glycyrrhizinic acid and licorice extract have been shown to modulate the activity of Glutathione S-transferase (GST), a key enzyme in detoxification and antioxidant defense. In a rat model of CCl4-induced liver injury, treatment with licorice extract significantly enhanced liver GST activity, contributing to its hepatoprotective effects. Another study found that glycyrrhizin pretreatment helped recover GST activity in the hippocampus of rats following status epilepticus. Furthermore, research has demonstrated that glycyrrhizin can increase hepatic glutathione (GSH) levels, not by affecting GST directly, but by inhibiting the biliary excretion of GSH via the multidrug resistance-associated protein-2 (Mrp2) transporter.

CYP1A1: Studies in rat hepatocyte cultures have demonstrated that 18α-glycyrrhizic acid down-regulates the activity and mRNA expression of CYP1A1. This inhibitory effect was observed to be dependent on the concentration of the compound.

Table 1: Summary of Interactions with Metabolic Enzymes

| Enzyme | Observed Effect | Compound | Key Findings | References |

|---|---|---|---|---|

| GST | Enhancement/Recovery of Activity | Licorice Extract / Glycyrrhizin | Enhanced liver GST activity in a CCl4-induced injury model; recovered hippocampal GST activity post-seizure. | |

| GST (indirect) | Increased Hepatic Glutathione | Glycyrrhizin | Inhibits Mrp2-mediated biliary excretion of GSH, thereby increasing hepatic GSH levels. | |

| CYP1A1 | Inhibition/Down-regulation | 18α-Glycyrrhizic Acid | Decreased activity and mRNA expression in a concentration-dependent manner in rat hepatocytes. |

Cellular Membrane Dynamics and Permeability Modulation

Influence on Erythrocyte Membrane Elasticity and Hemolysis

Glycyrrhizinic acid has a notable influence on the physical properties of red blood cell (RBC) membranes. Studies have shown that it increases the elasticity of human erythrocyte membranes. This modification of the membrane's mechanical properties is believed to contribute to a slowing of the hemolysis process and an increase in the osmotic resistance of red blood cells, allowing the cells to better maintain their integrity.

The effect on hemolysis is nuanced. While glycyrrhizin itself is considered virtually non-hemolytic, its aglycone metabolite, β-glycyrrhetinic acid, exhibits significant lytic activity. This lysis occurs through a colloid-osmotic mechanism, where the molecule forms hydrophilic pores with an estimated radius of ~2.3 nm in the cell membrane. At sub-lytic concentrations, glycyrrhizin can act as an osmotic sensitizer. In contrast, its metabolite, glycyrrhetinic acid, has been proposed to strengthen membrane integrity against both oxidative and proteolytic damage.

Mechanisms of Glycyrrhizinic Acid Incorporation into Membranes

The ability of glycyrrhizinic acid to modulate membrane properties stems from its capacity to integrate into the lipid bilayer. nih.gov This interaction is driven by the amphiphilic nature of the molecule, which possesses both hydrophilic (sugar moiety) and hydrophobic (triterpene backbone) regions. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations have provided detailed insights into this process. These studies confirm that glycyrrhizinic acid penetrates the lipid bilayer, where it increases the mobility and fluidity of the lipid molecules. nih.gov It tends to locate predominantly in the outer leaflet of a liposome's membrane, with a preference for the middle region of the hydrophobic lipid tails. The incorporation of glycyrrhizinic acid can increase the membrane's permeability and, in some cases, lead to the formation of pores, which may facilitate the transport of other molecules across the cell membrane.

Table 2: Effects on Cellular Membrane Properties

| Property | Effect | Mechanism | References |

|---|---|---|---|

| Erythrocyte Elasticity | Increased | Modification of functional and mechanical properties of the RBC membrane. | |

| Hemolysis | Slowed / Modulated | Glycyrrhizin is non-hemolytic, but its metabolite β-glycyrrhetinic acid can form pores. | |

| Membrane Permeability | Increased | Incorporation into the lipid bilayer, increasing lipid mobility and potential pore formation. | nih.gov |

| Lipid Mobility | Increased | Penetration of the glycyrrhizinic acid molecule into the lipid bilayer. |

Molecular Complexation Studies

A key physicochemical property of glycyrrhizinic acid is its ability to form molecular complexes with a wide range of substances. This capacity is rooted in its amphiphilic structure, which allows it to act as a host molecule for various guest compounds, particularly those with poor water solubility.

Due to this property, glycyrrhizinic acid can form self-associates, such as dimers and micelles, in aqueous solutions. More significantly, it forms non-covalent, water-soluble "host-guest" complexes with other molecules. The formation of these supramolecular complexes has been studied using techniques like electrospray ionization mass spectrometry (ESI-MS), which confirmed the formation of 1:1 and 2:1 complexes between glycyrrhizic acid and the antibiotic chloramphenicol.

Spectroscopic studies have also shown that glycyrrhizinic acid can bind to macromolecules like DNA and RNA, with binding constants in the range of 10³ M⁻¹. The ability to form these complexes is a fundamental aspect of its role as a solubilizing agent and drug carrier, enhancing the solubility and bioavailability of hydrophobic drugs.

Interaction with Cholesterol

Glycyrrhizinic acid and its salts have demonstrated the ability to form molecular complexes with cholesterol. This interaction is a key aspect of its biological activity. Research on glycyrrhizic acid's monoammonium salt, a close analogue of the potassium salt, reveals the formation of a 1:1 complex with cholesterol. nih.gov

The primary mechanism driving this complexation is the formation of a hydrogen bond. This bond occurs between the carbonyl group (C=O) of a terminal glucuronic acid residue in the carbohydrate portion of glycyrrhizinic acid and the 3β-hydroxyl group (–OH) of cholesterol. nih.gov Additionally, hydrophobic interactions between the lipophilic aglycone part of the glycyrrhizinic acid molecule and the cholesterol molecule are also considered possible, further stabilizing the complex. nih.gov The stability constant (Ks) for this complex has been calculated to be approximately (3.3 ± 0.2) x 10^5 (mol/L)–1 in 70% aqueous ethanol (B145695) at 18°C. nih.gov This interaction allows glycyrrhizinic acid to be incorporated into membranes, which can increase the mobility of lipids within the membrane. nih.gov

Table 1: Summary of Glycyrrhizinic Acid Salt-Cholesterol Interaction

| Feature | Description | Reference |

|---|---|---|

| Complex Stoichiometry | 1:1 (Glycyrrhizinic acid salt : Cholesterol) | nih.gov |

| Primary Interaction | Hydrogen bond between C=O of glucuronic acid and OH of cholesterol | nih.gov |

| Secondary Interaction | Hydrophobic contacts between the aglycone of glycyrrhizinic acid and cholesterol | nih.gov |

| Stability Constant (Ks) | (3.3 ± 0.2) x 10^5 (mol/L)–1 | nih.gov |

Self-Association Properties for Nanoparticle Formation

The amphiphilic nature of glycyrrhizinic acid, possessing both hydrophilic (carbohydrate chains) and hydrophobic (aglycone) regions, facilitates its self-association in aqueous solutions to form nanoparticles. This property is crucial for its function as a drug delivery vehicle, as it can encapsulate hydrophobic compounds, enhancing their solubility and bioavailability. nih.govmdpi.com

The formation of glycyrrhizic acid nanoparticles (GA-NPs) is influenced by factors such as pH and temperature. nih.gov Studies have demonstrated the successful fabrication of uniform, spherical GA-NPs with an average particle size of around 50 nm. nih.gov These nanoparticles typically exhibit a negative surface charge, with a measured zeta potential of approximately -35 mV, which contributes to their stability in suspension. nih.gov The self-assembly into these nanostructures is a key property that underpins their potential in various applications.

Table 2: Characteristics of Glycyrrhizinic Acid Nanoparticles (GA-NPs)

| Characteristic | Value/Description | Reference |

|---|---|---|

| Formation Method | Self-association in aqueous solution (e.g., hydrothermal method) | nih.gov |

| Driving Force | Amphiphilic nature of the molecule | nih.gov |

| Average Particle Size | ~50 nm | nih.gov |

| Zeta Potential | -35 mV | nih.gov |

| Polydispersity Index (PDI) | 0.35 | nih.gov |

Antioxidant and Anti-inflammatory Mechanisms (Molecular Basis)

Glycyrrhizinic acid and its salts exhibit significant antioxidant and anti-inflammatory properties, which are attributed to several underlying molecular mechanisms. researchgate.netnih.gov A primary mechanism of its anti-inflammatory action is the inhibition of reactive oxygen species (ROS) generation by neutrophils at inflammatory sites. nih.govfoodandnutritionresearch.net Studies have shown that glycyrrhizin significantly decreases the generation of superoxide (B77818) (O2-), hydrogen peroxide (H2O2), and hydroxyl radicals (OH) by neutrophils in a dose-dependent manner. nih.gov Importantly, this effect is due to the inhibition of ROS production rather than scavenging already-formed radicals. nih.govfoodandnutritionresearch.net These actions are central to its ability to mitigate inflammation and oxidative stress-related cellular damage. researchgate.netfoodandnutritionresearch.net

Regulation of NRF2 Pathways and Antioxidant Enzymes (e.g., HO-1, NQO-1, GCLC)

A critical component of the antioxidant effect of glycyrrhizinic acid involves the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. researchgate.net The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. nih.gov Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). nih.gov In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. nih.gov

Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), a specific DNA sequence in the promoter region of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes. researchgate.net Glycyrrhizic acid has been shown to activate this pathway, leading to the upregulation of several critical antioxidant and phase II detoxifying enzymes. researchgate.net

These enzymes include:

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, all of which have antioxidant and cytoprotective functions. nih.govnih.gov

NAD(P)H: Quinone Oxidoreductase 1 (NQO-1): A flavoprotein that detoxifies quinones and reduces oxidative stress. nih.govnih.gov

Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant. GCL itself is composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM). nih.govnih.gov

By activating the Nrf2 pathway, glycyrrhizinic acid enhances the cell's intrinsic antioxidant capacity, providing a robust defense against oxidative damage. researchgate.net

Table 3: NRF2 Pathway Regulation by Glycyrrhizinic Acid

| Component | Role in Pathway | Effect of Glycyrrhizinic Acid | Reference |

|---|---|---|---|

| Nrf2 | Master transcriptional regulator of antioxidant response | Activation and nuclear translocation | nih.govresearchgate.net |

| Keap1 | Cytoplasmic inhibitor of Nrf2 | Dissociation from Nrf2 | nih.gov |

| ARE | DNA binding site for Nrf2 | Increased binding by Nrf2 | researchgate.net |

| HO-1 | Antioxidant enzyme | Upregulated expression | nih.govnih.gov |

| NQO-1 | Detoxifying enzyme | Upregulated expression | nih.govnih.gov |

| GCLC/GCLM | Glutathione synthesis enzymes | Upregulated expression | nih.govnih.gov |

Suppression of Oxidative Stress Markers (e.g., MDA)

The antioxidant activity of glycyrrhizinic acid translates into a measurable reduction of oxidative stress markers. One of the most common biomarkers for oxidative stress is malondialdehyde (MDA), an end-product of lipid peroxidation. nih.gov Lipid peroxidation is a process where reactive oxygen species attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction of lipid degradation and ultimately causing cell damage. nih.gov

By inhibiting the generation of ROS and bolstering the cellular antioxidant defense systems via the Nrf2 pathway, glycyrrhizinic acid effectively reduces the extent of lipid peroxidation. nih.gov Consequently, this leads to a significant decrease in the levels of MDA in tissues. nih.gov This suppression of oxidative stress markers provides direct evidence of the protective effects of glycyrrhizinic acid against oxidative damage at a cellular level. nih.gov

Preclinical Research Applications of Glycyrrhizinic Acid, Potassium Salt in Biological Systems

In Vitro Cell Line Studies

In vitro research provides a foundational understanding of the direct effects of glycyrrhizinic acid and its derivatives on cellular functions in controlled environments.

Studies on various cancer cell lines have demonstrated that glycyrrhizinic acid and its metabolites can inhibit cell proliferation and induce programmed cell death, or apoptosis. In gastric cancer cell lines, glycyrrhizic acid has been shown to exert a time- and dose-dependent inhibitory effect on cell proliferation. mdpi.com This inhibition is associated with the induction of cell cycle arrest, specifically at the G1/S phase transition. mdpi.comresearchgate.net Mechanistically, this is achieved by down-regulating the levels of G1 phase-related proteins, including cyclins D1, D2, D3, E1, and E2. mdpi.com

Furthermore, the compound promotes apoptosis in these cancer cells. mdpi.comresearchgate.net This pro-apoptotic effect is mediated through the regulation of key apoptosis-related proteins. An increase in the expression of the pro-apoptotic protein Bax, alongside a decrease in the anti-apoptotic protein Bcl-2 and survivin, has been observed. mdpi.comnih.gov The treatment also leads to the upregulation of cleaved PARP and pro-caspase-3, -8, and -9, indicating activation of the caspase cascade, a central component of the apoptotic pathway. mdpi.com Similarly, in papillary thyroid cancer cells, glycyrrhetinic acid was found to increase the rate of apoptosis. nih.govmdpi.com

The induction of apoptosis is a critical mechanism for eliminating potentially harmful cells and preventing tumor progression. researchgate.net Apoptotic pathways are generally divided into the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. researchgate.net Research indicates that glycyrrhizinic acid can trigger these pathways to control cancer cell growth. mdpi.comresearchgate.netnih.gov

Table 1: In Vitro Effects on Cell Proliferation and Apoptosis

| Cell Line | Compound Tested | Observed Effects | Mechanistic Insights | Source |

|---|---|---|---|---|

| MGC-803 (Gastric Cancer) | Glycyrrhizic Acid (GA) | Inhibited proliferation; Induced apoptosis and G1/S phase arrest. | Down-regulated cyclins; Attenuated phosphorylation of PI3K and AKT. | researchgate.net |

| BCG-823 (Gastric Cancer) | Glycyrrhizinic Acid | Prevented cell proliferation. | Decreased expression of β-catenin, Bcl-2, CyclinD1, and survivin. | nih.gov |

| BCPAP and K1 (Papillary Thyroid Cancer) | Glycyrrhetinic Acid (GA) | Reduced cell viability; Increased apoptosis rate. | Induced G0/G1 phase cell cycle arrest. | nih.govmdpi.com |

| LoVo, SW480, SW620 (Colorectal Cancer) | Glycyrrhetinic Acid (GRA) | Inhibited cell proliferation; Promoted apoptosis. | Reduced survivin expression; Induced cleaved PARP expression. | nih.gov |

The ability of cancer cells to adhere, migrate, and invade surrounding tissues is fundamental to metastasis. Preclinical research shows that glycyrrhizinic acid and its derivatives can interfere with these processes. In colorectal cancer cells, glycyrrhetinic acid treatment led to a significant reduction in cell migration and invasion capabilities. nih.gov This was accompanied by the downregulation of matrix metalloproteinases (MMPs), which are enzymes crucial for degrading the extracellular matrix, a key step in cell invasion. mdpi.comnih.gov

Similarly, studies on papillary thyroid cancer cells demonstrated that both licorice extract and its major component, glycyrrhetinic acid, reduced cell migration. nih.govmdpi.com In a gastric cancer cell line, glycyrrhizinic acid was also found to prevent cell adhesion. nih.gov These findings suggest that the compound can target multiple steps in the metastatic cascade. The interaction between cells and extracellular matrix components, often mediated by integrin receptors, is essential for cell invasion, and disrupting these interactions is a potential anti-cancer strategy. nih.gov

Table 2: In Vitro Effects on Cell Adhesion, Migration, and Invasion

| Cell Line | Compound Tested | Observed Effects | Mechanistic Insights | Source |

|---|---|---|---|---|

| LoVo, SW480, SW620 (Colorectal Cancer) | Glycyrrhetinic Acid (GRA) | Reduced cell migration and invasion. | Downregulated MMP expression; Suppressed PI3K and STAT3 signaling. | nih.gov |

| BCPAP and K1 (Papillary Thyroid Cancer) | Glycyrrhetinic Acid (GA) | Reduced cell migration. | Mechanism linked to anti-proliferative effects. | nih.govmdpi.com |

| BCG-823 (Gastric Cancer) | Glycyrrhizinic Acid | Prevented cell adhesion and migration. | Associated with decreased β-catenin expression. | nih.gov |

Glycyrrhizinic acid influences multiple intracellular signaling pathways that govern inflammation, cell survival, and proliferation. In tumor cells, a key mechanism is the inhibition of the PI3K/AKT signaling pathway, which is critical for regulating cell proliferation and apoptosis. mdpi.comresearchgate.net Studies in colorectal cancer cells showed that glycyrrhetinic acid decreased the phosphorylation of PI3K, AKT, and other signaling proteins like STAT3, JNK, p38, and NF-κB p65. nih.gov

In the context of inflammation, which involves cells like macrophages, glycyrrhizinic acid has been shown to inhibit the secretion of high-mobility group box 1 (HMGB1), a protein that acts as a pro-inflammatory cytokine. mdpi.comnih.gov By blocking the HMGB1 signaling pathway, the compound can suppress downstream inflammatory responses. nih.gov In macrophage cell lines, glycyrrhizin (B1671929) and its metabolite have been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, and to suppress the activation of NF-κB, a central regulator of inflammation. mdpi.com

While direct studies on pancreatic acinar cells are less common, research on pancreatitis models suggests that the compound's effects are related to mitigating inflammatory responses and oxidative stress, which heavily involve acinar cell injury and signaling. jmp.ir The activation of M1 macrophages, which have anti-tumor properties, can be influenced by the cellular environment, including factors released from pancreatic acinar cells. nih.gov

In Vivo Animal Model Studies

Animal models are crucial for evaluating the physiological effects of compounds in a complex biological system, providing insights that are not possible from in vitro studies alone.

Animal models that mimic human inflammatory conditions have been widely used to test the therapeutic potential of glycyrrhizinic acid. In models of ulcerative colitis induced by dextran (B179266) sodium sulfate (B86663) (DSS) or trinitrobenzene sulfonic acid (TNBS), glycyrrhizin has been shown to significantly ameliorate the disease. mdpi.comresearchgate.netmdpi.com The treatment leads to improvements in clinical signs such as body weight loss and colon length shortening, as well as reduced macroscopic and microscopic inflammation scores. mdpi.comjmp.ir

The mechanisms underlying these protective effects are multi-faceted. Glycyrrhizin administration downregulates the expression of pro-inflammatory cytokines and chemokines in the inflamed colon, including TNF-α, IL-1β, IL-6, and IL-17. mdpi.commdpi.com It also inhibits the activity of myeloperoxidase (MPO), an enzyme produced by infiltrating neutrophils, thereby reducing oxidative tissue damage. mdpi.com Furthermore, the compound can suppress the NF-κB signaling pathway and modulate T-cell responses, contributing to its anti-inflammatory action in colitis. researchgate.netmdpi.comjmp.ir

In experimental models of acute pancreatitis, glycyrrhizin has demonstrated protective effects by reducing pancreatic edema, inflammation, and acinar cell necrosis. jmp.ir Studies using a caerulein-induced pancreatitis model, which resembles mild acute pancreatitis in humans, are common for investigating intracellular enzymatic activation and inflammatory cell infiltration. nih.gov Research indicates that glycyrrhizin can lower serum levels of amylase and lipase, and reduce oxidative stress in pancreatic tissue. jmp.ir

Table 3: In Vivo Effects in Models of Inflammatory Conditions

| Animal Model | Inducing Agent | Compound Tested | Observed Protective Effects | Mechanistic Insights | Source |

|---|---|---|---|---|---|

| Rat Colitis Model | Dextran Sodium Sulfate (DSS) | Glycyrrhizin preparation (GL-p) | Ameliorated colitis; Reduced macroscopic damage. | Suppressed MPO activity; Decreased pro-inflammatory cytokines (IL-1β, TNF-α). | |

| Mouse Colitis Model | Trinitrobenzene Sulfonic Acid (TNBS) | Glycyrrhizin (GL) | Ameliorated disease phenotype; Reduced histological scores. | Attenuated IL-17-producing T cell responses. | researchgate.net |

| Mouse Colitis Model | DSS | Glycyrrhizin (G) / Glycyrrhetinic Acid (GA) | Improved clinical signs; Reduced inflammation scores. | Regulated NF-κB and IkB-α phosphorylation; Decreased IL-6, IL-1β, COX-2. | mdpi.commdpi.comjmp.ir |

| Rat Acute Pancreatitis Model | Not Specified | Glycyrrhizin (GL) | Reduced pancreatic edema, hemorrhage, and necrosis. | Lowered serum amylase, lipase, and TNF-α; Reduced oxidative stress (MDA). | jmp.ir |

Glycyrrhizin has been extensively studied for its hepatoprotective properties in various animal models of liver injury. In a rat model of acute liver injury induced by total parenteral nutrition (TPN), pretreatment with glycyrrhizin was found to prevent liver damage in a dose-dependent manner. The protective mechanism involves the suppression of endoplasmic reticulum (ER) stress, as evidenced by decreased levels of ER stress markers like phosphorylated JNK1/2 and p38 MAPK. The treatment also inhibited hepatocyte apoptosis by reducing the levels of the apoptotic marker cleaved caspase-3.

In a mouse model of liver injury induced by carbon tetrachloride (CCl₄), glycyrrhizin demonstrated a significant protective effect. mdpi.comnih.gov It attenuated the increase in serum aminotransferase levels and hepatic malondialdehyde, an indicator of lipid peroxidation. mdpi.com The mechanism of protection in this model involves the downregulation of pro-inflammatory mediators such as TNF-α, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). mdpi.comnih.gov Concurrently, glycyrrhizin augmented the expression of heme oxygenase-1, an enzyme with potent antioxidant and anti-inflammatory properties. mdpi.comnih.gov These findings suggest that glycyrrhizin alleviates chemically-induced liver injury by modulating inflammatory responses and enhancing endogenous antioxidant defenses. mdpi.com

Investigation of Antiviral Mechanisms in Viral Infection Models (e.g., murine coronavirus)

Glycyrrhizinic acid, the primary active component of licorice root, has demonstrated notable antiviral activity against a range of viruses, including human and animal coronaviruses. nih.gov Research indicates that its antiviral efficacy stems from multiple mechanisms. One of the key mechanisms identified is the inhibition of the viral main protease (Mpro), an enzyme crucial for viral replication. nih.gov By blocking Mpro, glycyrrhizin effectively halts the replication of SARS-CoV-2 in vitro. nih.gov

Further investigations into its mode of action suggest that glycyrrhizin may also interfere with the virus's entry into host cells. nih.gov This can occur through several pathways: by increasing the production of nitric oxide in macrophages, acting on various cell signaling pathways, altering the viral lipid-bilayer membrane, and binding to the ACE2 receptor, which is a key entry point for SARS-CoV-2. nih.govresearchgate.net It has been proposed that glycyrrhizin can trigger a disorganization of lipid rafts, which are crucial for the entry of SARS-CoV-2 into host cells. nih.gov

Additionally, glycyrrhizin has been shown to bind to the high-mobility-group box 1 (HMGB1) DNA binding site, which helps to reduce coronavirus-mediated inflammation and viral replication. nih.gov Its anti-inflammatory properties are also linked to the inhibition of 11-beta-hydroxysteroid dehydrogenase (11βHSDH), leading to increased cortisol levels. nih.gov

Studies have also explored derivatives of glycyrrhizinic acid for their antiviral potential. A multi-component mixture named Glycyvir, containing glycyrrhizin nicotinates, has shown significant in vitro activity against three strains of SARS-CoV-2, with an efficacy comparable to the reference drug Remdesivir. mdpi.comresearchgate.net The mechanism of action for these derivatives appears to involve interference with the virus's entry into the target cell. researchgate.net

| Viral Target/Mechanism | Effect of Glycyrrhizinic Acid/Derivatives | Virus Model |

| Viral Main Protease (Mpro) | Inhibition of activity, blocking viral replication | SARS-CoV-2 |

| ACE2 Receptor | Binds to the receptor, potentially blocking viral entry | SARS-CoV-2 |

| Viral Lipid Bilayer | Alters the membrane structure | General |

| High-Mobility Group Box 1 (HMGB1) | Binds to the DNA binding site, reducing inflammation and replication | Coronavirus |

| 11-beta-hydroxysteroid dehydrogenase (11βHSDH) | Inhibition, leading to increased cortisol levels | General |

| Viral Entry | Interference with the process | HIV pseudoviruses, SARS-CoV-2 |

Research on Anti-tumor Mechanisms in Rodent Models

Preclinical studies using rodent models have highlighted the anti-tumor potential of glycyrrhizinic acid and its salts. Dipotassium (B57713) glycyrrhizinate (DPG), a salt of glycyrrhizic acid, has been investigated for its effects on glioblastoma (GBM) cell lines. nih.gov Research has shown that DPG can significantly decrease the viability of U87MG and T98G GBM cells in a time- and dose-dependent manner. nih.gov This anti-tumor effect is achieved through a reduction in cell proliferation and an increase in apoptosis. nih.gov

The underlying mechanism for these effects appears to be related to the suppression of the nuclear factor kappa-B (NF-κB) signaling pathway. nih.gov NF-κB is known to be constitutively activated in glioblastoma, making it a viable therapeutic target. nih.gov DPG was found to reduce the expression of an NF-κB-luciferase-reporter in transfected GBM cell lines. nih.gov This suppression is mediated by the up-regulation of miR16 and miR146a, which in turn down-regulate their target genes, IRAK2 and TRAF6. nih.gov

In addition to its direct effects on tumor cells, glycyrrhizic acid has been shown to inhibit the metastasis of melanoma cells by modulating the immune response, specifically by regulating T helper type 2 (Th2) cell resistance. nih.gov The dipotassium salt of glycyrrhizic acid has also been noted to inhibit the metastasis of melanoma cells to the brain. nih.gov